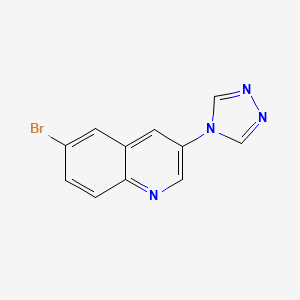
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a triazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of both bromine and triazole groups in its structure imparts unique chemical properties that make it a valuable target for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with a quinoline derivative and a triazole precursor.
Bromination: The quinoline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and click reactions to ensure high yield and purity. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline and triazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, and amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.
Material Science: Employed in the development of novel materials with specific electronic and photophysical properties.
Chemical Biology: Utilized in the design of bioorthogonal reactions and labeling techniques for studying biomolecules in living systems.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with protein active sites. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(1,2,3-triazol-4-yl)quinoline: Similar structure but with a different triazole isomer.
6-Chloro-3-(1,2,4-triazol-4-yl)quinoline: Chlorine instead of bromine at the 6-position.
6-Bromo-3-(1,2,4-triazol-4-yl)pyridine: Pyridine ring instead of quinoline.
Uniqueness
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline is unique due to the specific positioning of the bromine and triazole groups, which confer distinct electronic and steric properties. These properties enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and chemical biology research .
Propiedades
Fórmula molecular |
C11H7BrN4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
6-bromo-3-(1,2,4-triazol-4-yl)quinoline |
InChI |
InChI=1S/C11H7BrN4/c12-9-1-2-11-8(3-9)4-10(5-13-11)16-6-14-15-7-16/h1-7H |
Clave InChI |
ZJNLATARHJITEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C=C2C=C1Br)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


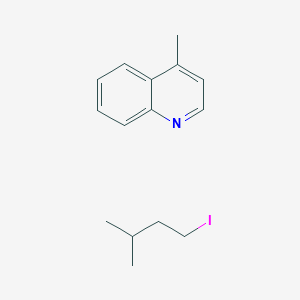
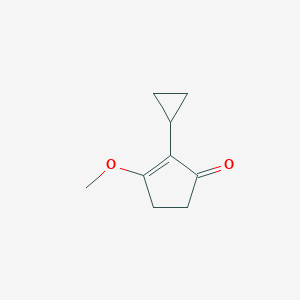
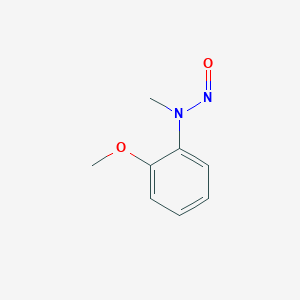
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
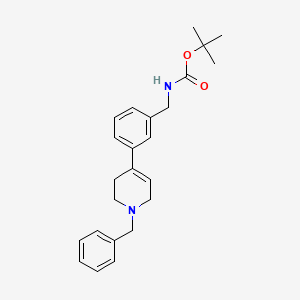
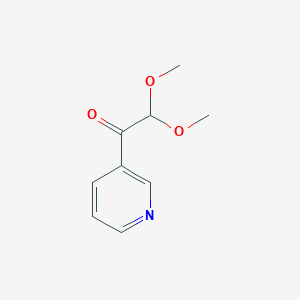


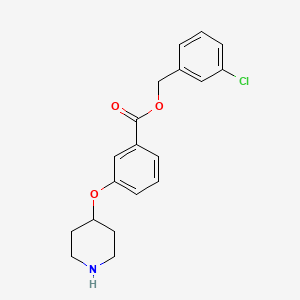
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
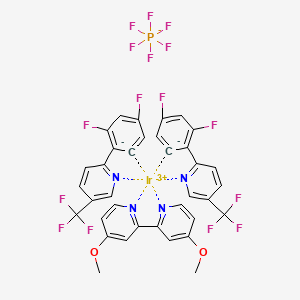
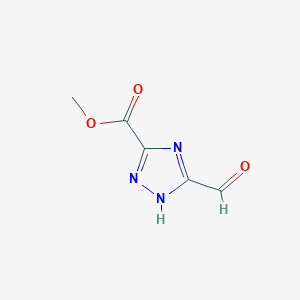
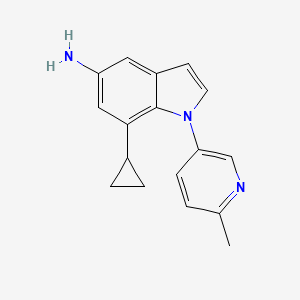
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)
